molecular formula C9H7FN2O B1343717 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde CAS No. 1000340-63-5

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde

Cat. No. B1343717
CAS RN: 1000340-63-5
M. Wt: 178.16 g/mol
InChI Key: GIVSRRPYMYSITR-UHFFFAOYSA-N
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Description

4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is a derivative of the indazole family . Indazole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of indazoles, including 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, often involves multicomponent reactions (MCRs). These reactions offer access to complex molecules . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde is characterized by the presence of a fluoro group and a methyl group attached to an indazole core . The indazole core itself is a bicyclic compound, consisting of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

Indazole derivatives, including 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde, can undergo various chemical reactions. Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . They can also participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .

Mechanism of Action

Target of Action

It’s known that indazole derivatives, which 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Owing to the pyrazole moiety, 4-fluoro-1h-indazole, a related compound, can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

Indazole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might affect similar pathways.

Pharmacokinetics

Indazole derivatives are known to be biologically active compounds, suggesting that they have suitable adme properties for therapeutic applications .

Result of Action

Indazole derivatives are known to have various biologically vital properties, suggesting that 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde might have similar effects .

Action Environment

It’s known that the nitrosation of indoles, a key step in the synthesis of indazole derivatives, can be carried out in a slightly acidic environment . This suggests that the action of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might also be influenced by the acidity of its environment.

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

4-fluoro-7-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVSRRPYMYSITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=C(NN=C12)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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